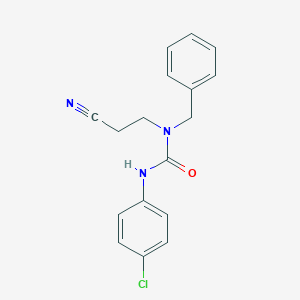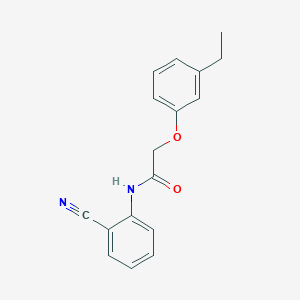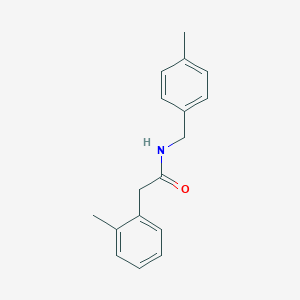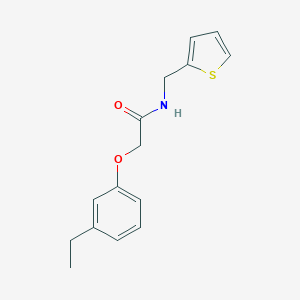
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCU and is a member of the urea family of compounds. BCU has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of BCU is not fully understood. However, it has been proposed that BCU inhibits the activity of enzymes involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BCU has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. BCU has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Additionally, BCU has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BCU is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of BCU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BCU. One potential application of BCU is in the treatment of viral infections. BCU has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another potential application of BCU is in the treatment of autoimmune diseases. BCU has been found to suppress the activity of immune cells, which could make it a useful therapy for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of BCU and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of BCU involves the reaction of benzyl isocyanate with 4-chlorophenyl isocyanate in the presence of 2-cyanoethylamine. The reaction is carried out in anhydrous conditions and yields BCU as a white crystalline solid. This synthesis method has been optimized to produce high yields of pure BCU.
Applications De Recherche Scientifique
BCU has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of BCU is in the treatment of cancer. BCU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis.
Propriétés
Nom du produit |
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
InChI |
InChI=1S/C17H16ClN3O/c18-15-7-9-16(10-8-15)20-17(22)21(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2,(H,20,22) |
Clé InChI |
ZVQIAIVWDZQNFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
